IL-17A modulator-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IL-17A modulator-2 is a small molecule inhibitor that targets the interleukin-17A cytokine, a proinflammatory cytokine involved in various autoimmune and inflammatory diseases. This compound is designed to modulate the activity of interleukin-17A, thereby reducing inflammation and immune responses associated with conditions such as psoriasis, rheumatoid arthritis, and psoriatic arthritis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of IL-17A modulator-2 involves the preparation of difluorocyclohexyl derivatives. The synthetic route typically includes the following steps:
Formation of the core structure:
Functionalization: The core structure is further functionalized by introducing various substituents to enhance its inhibitory activity.
Purification: The final compound is purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Scaling up reactions: Reactions are scaled up using larger reactors and optimized conditions to ensure consistent product quality.
Purification and isolation: Advanced purification techniques such as high-performance liquid chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: IL-17A modulator-2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Substitution reactions are used to introduce different substituents to enhance the compound’s activity.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substituents: Various substituents such as alkyl, aryl, and heterocyclic groups are introduced using appropriate reagents.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with varying degrees of inhibitory activity .
Wissenschaftliche Forschungsanwendungen
IL-17A modulator-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study the structure-activity relationship of interleukin-17A inhibitors.
Biology: In biological research, this compound is employed to investigate the role of interleukin-17A in immune responses and inflammation.
Medicine: The compound is being explored as a potential therapeutic agent for treating autoimmune and inflammatory diseases.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs targeting interleukin-17A
Wirkmechanismus
IL-17A modulator-2 exerts its effects by binding to the interleukin-17A cytokine, thereby inhibiting its interaction with the interleukin-17 receptor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and immune responses. The compound’s mechanism of action involves:
Binding to interleukin-17A: this compound binds to specific sites on the interleukin-17A cytokine.
Inhibition of receptor interaction: The binding of the compound prevents interleukin-17A from interacting with its receptor, thereby blocking the signaling cascade.
Reduction of inflammation: By inhibiting the interleukin-17A signaling pathway, the compound reduces inflammation and immune responses.
Vergleich Mit ähnlichen Verbindungen
IL-17A modulator-2 is unique compared to other similar compounds due to its specific binding affinity and inhibitory activity. Similar compounds include:
Secukinumab: A monoclonal antibody that targets interleukin-17A.
Ixekizumab: Another monoclonal antibody that inhibits interleukin-17A.
Difluorocyclohexyl derivatives: Other small molecule inhibitors with similar structures but varying degrees of activity
This compound stands out due to its small molecule nature, which allows for oral administration and better tissue penetration compared to monoclonal antibodies .
Eigenschaften
Molekularformel |
C33H31N5O5 |
---|---|
Molekulargewicht |
577.6 g/mol |
IUPAC-Name |
N-[(2S)-1-[[4-(1-hydroxy-3,5-dimethoxypyridin-4-ylidene)cyclohexa-2,5-dien-1-ylidene]amino]-1-oxo-3,3-diphenylpropan-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C33H31N5O5/c1-37-26(18-19-34-37)32(39)36-31(29(22-10-6-4-7-11-22)23-12-8-5-9-13-23)33(40)35-25-16-14-24(15-17-25)30-27(42-2)20-38(41)21-28(30)43-3/h4-21,29,31,41H,1-3H3,(H,36,39)/t31-/m0/s1 |
InChI-Schlüssel |
MZLXJJWREASCOJ-HKBQPEDESA-N |
Isomerische SMILES |
CN1C(=CC=N1)C(=O)N[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=C4C=CC(=C5C(=CN(C=C5OC)O)OC)C=C4 |
Kanonische SMILES |
CN1C(=CC=N1)C(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=C4C=CC(=C5C(=CN(C=C5OC)O)OC)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.